![molecular formula C9H18N2O B2468426 [1-(氧杂环己烷-4-基)氮杂环丁烷-2-基]甲胺 CAS No. 2002801-91-2](/img/structure/B2468426.png)

[1-(氧杂环己烷-4-基)氮杂环丁烷-2-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

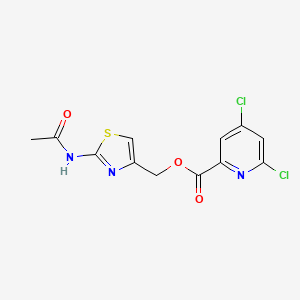

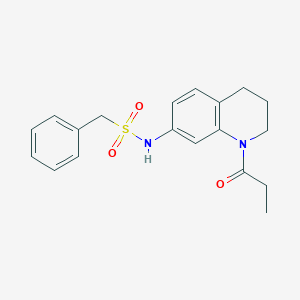

“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a chemical compound with the CAS Number: 2002801-91-2 . It has a molecular weight of 170.25 . The IUPAC name for this compound is (1-(tetrahydro-2H-pyran-4-yl)azetidin-2-yl)methanamine . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for “[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is 1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a powder with a molecular weight of 170.25 . It is stored at a temperature of 4 degrees Celsius .作用机制

[1-(Oxan-4-yl)azetidin-2-yl]methanamine is a selective inhibitor of mTOR kinase, which is a critical regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which have different downstream targets and functions. [1-(Oxan-4-yl)azetidin-2-yl]methanamine selectively inhibits mTORC1, leading to the inhibition of protein synthesis, cell growth, and proliferation. The mechanism of action of [1-(Oxan-4-yl)azetidin-2-yl]methanamine has been extensively studied using biochemical and cellular assays, as well as animal models of disease.

Biochemical and Physiological Effects:

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, [1-(Oxan-4-yl)azetidin-2-yl]methanamine inhibits mTOR signaling and induces apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of diabetes, [1-(Oxan-4-yl)azetidin-2-yl]methanamine improves glucose tolerance and insulin sensitivity, leading to improved glycemic control. In animal models of neurodegenerative disorders, [1-(Oxan-4-yl)azetidin-2-yl]methanamine improves cognitive function and reduces neuroinflammation, leading to improved neurological outcomes.

实验室实验的优点和局限性

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has several advantages for lab experiments, including its high potency and selectivity for mTORC1, its commercial availability, and its extensive characterization in biochemical and cellular assays. However, [1-(Oxan-4-yl)azetidin-2-yl]methanamine also has some limitations, including its relatively short half-life and the need for careful dosing and administration to achieve optimal therapeutic effects. Additionally, [1-(Oxan-4-yl)azetidin-2-yl]methanamine may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.

未来方向

There are several future directions for research on [1-(Oxan-4-yl)azetidin-2-yl]methanamine, including the development of more potent and selective mTOR inhibitors, the optimization of dosing and administration for maximal therapeutic effects, and the identification of biomarkers for patient selection and monitoring. Additionally, the combination of [1-(Oxan-4-yl)azetidin-2-yl]methanamine with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in cancer and other diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of [1-(Oxan-4-yl)azetidin-2-yl]methanamine on mTOR signaling and downstream pathways may lead to the development of novel therapeutics for a variety of diseases.

合成方法

[1-(Oxan-4-yl)azetidin-2-yl]methanamine can be synthesized using a variety of methods, including the reaction of 2-azetidinone with 4-hydroxyoxan-2-one, followed by reductive amination with formaldehyde and sodium cyanoborohydride. Other methods involve the reaction of 2-azetidinone with oxan-4-ol, followed by reductive amination with formaldehyde and sodium borohydride. The synthesis of [1-(Oxan-4-yl)azetidin-2-yl]methanamine has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.

科学研究应用

药物化学与药物开发

概述: [1-(氧杂环己烷-4-基)氮杂环丁烷-2-基]甲胺由于其独特的结构,具有作为设计新型药物的支架的潜力。研究人员探索其药理特性及其与生物靶标的相互作用。

应用:- 抗菌剂:评估其抗菌和抗真菌活性。 与标准药物(例如阿莫西林和氟康唑)的比较提供了见解 .

杂环化学

概述: [1-(氧杂环己烷-4-基)氮杂环丁烷-2-基]甲胺中的氮杂环丁烷环使其具有杂环性质。研究人员研究其合成和反应活性。

应用:- 新型杂环衍生物:探索将氮杂环丁烷和氧杂环丁烷环结合到氨基酸衍生物中。 这些化合物可能具有多种应用 .

绿色合成

概述: 高效且环境友好的合成方法至关重要。研究人员正在寻求更绿色的化合物制备方法。

应用:- 微波辅助合成:开发一种绿色方法,使用催化量的分子碘合成3-吡咯取代的2-氮杂环丁酮。 这种方法允许在N-1和C-4位置使用不同的取代基 .

安全和危害

属性

IUPAC Name |

[1-(oxan-4-yl)azetidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOPTRHKRAYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CN)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)

![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)